2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol

Description

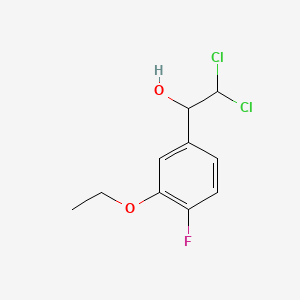

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol is a halogenated ethanol derivative characterized by a dichlorinated secondary alcohol moiety (CCl₂CH₂OH) and a substituted phenyl ring bearing ethoxy (-OCH₂CH₃) and fluorine (-F) groups at the 3- and 4-positions, respectively. For instance, related compounds such as 2,2-dichloro-1-(2-chlorophenyl)ethanol (molecular weight: 225.49 g/mol) exhibit densities of ~1.449 g/cm³ and boiling points exceeding 300°C, suggesting similar stability and high polarity for the target compound .

Properties

Molecular Formula |

C10H11Cl2FO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

2,2-dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C10H11Cl2FO2/c1-2-15-8-5-6(3-4-7(8)13)9(14)10(11)12/h3-5,9-10,14H,2H2,1H3 |

InChI Key |

CGAINVGUWZAMFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

Halogenated Acetophenone Reduction Route

A common synthetic route involves starting from a halogenated acetophenone derivative such as 3-ethoxy-4-fluoroacetophenone, followed by chlorination at the alpha position and reduction to the corresponding alcohol.

Step 1: Alpha-chlorination

The acetophenone derivative is treated with chlorinating agents (e.g., sulfuryl chloride or N-chlorosuccinimide) under controlled conditions to introduce dichloromethyl groups at the alpha position relative to the carbonyl.Step 2: Reduction of the ketone

The dichloroacetophenone intermediate is then subjected to reduction using hydride sources (e.g., sodium borohydride, lithium aluminum hydride) or catalytic hydrogenation to convert the ketone into the corresponding 2,2-dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol.

This route requires careful control to avoid over-reduction or dehalogenation.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation methods have been reported for related halogenated phenyl ethanols, offering high enantiomeric excess.

Using ruthenium-based catalysts complexed with chiral phosphine ligands, selective hydrogenation of halogenated acetophenones can be achieved under mild conditions (e.g., 10–20 atm H2, 25–40 °C) in solvents like isopropanol.

For example, a similar compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, was synthesized with 100% yield and 98.5% enantiomeric excess using a RuBr2(S,S)-2,4-bis(diphenylphosphino)pentane catalyst system in isopropanol under hydrogen at 40 °C for 21 hours.

This approach can be adapted for this compound by selecting appropriate catalysts and reaction conditions.

Nucleophilic Substitution on Haloalkyl Precursors

Another method involves nucleophilic substitution on a halo-substituted ethanolic intermediate:

Starting with 1-(3-ethoxy-4-fluorophenyl)-2,2-dichloroethane, a nucleophilic substitution with hydroxide or alkoxide ions can yield the target alcohol.

Phase transfer catalysis and use of alkali metal fluorides (e.g., KF, LiF) in organic solvents such as tetrahydrofuran or toluene at low temperatures (-20 °C to 25 °C) facilitate selective substitution without side reactions.

This method benefits from high selectivity and yields due to mild reaction conditions and catalyst efficiency.

One-Pot and Multi-Step Processes

Literature on related compounds suggests the feasibility of one-pot procedures combining chlorination, nucleophilic substitution, and reduction steps to streamline synthesis and improve throughput.

For example, in the synthesis of lumefantrine intermediates, a one-pot process eliminated isolation of epoxide intermediates, enhancing yield and efficiency.

Such strategies may be adapted for this compound by optimizing reaction parameters and solvent systems.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination reagent | Sulfuryl chloride, N-chlorosuccinimide | Controlled addition to avoid overchlorination |

| Catalyst for hydrogenation | RuBr2 complex with chiral phosphine ligands | High enantioselectivity and yield |

| Solvents | Isopropanol, tetrahydrofuran, toluene | Choice depends on step and catalyst |

| Temperature | 0 °C to 40 °C | Lower temperatures favor selectivity |

| Pressure | 10–20 atm H2 (for hydrogenation) | Necessary for catalytic hydrogenation |

| Phase transfer catalyst | Quaternary ammonium or phosphonium salts | Enhances nucleophilic substitution |

Analytical and Purity Data

- Enantiomeric excess (ee) for analogous compounds achieved up to 98.5% using chiral catalysts.

- Yields typically range from 90% to quantitative depending on the method and scale.

- Characterization by ^1H NMR, SFC-MS, and HPLC confirms structure and purity.

Summary of Key Literature and Patents

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Position and Polarity: The 3-ethoxy-4-fluoro substituents in the target compound likely enhance solubility in polar solvents (e.g., ethanol, methanol) compared to non-polar analogs like 2,2-dichloro-1-(4-methylphenyl)ethanone .

Functional Group Impact: Ketone vs. Alcohol: Ketone derivatives (e.g., 2,2-dichloro-1-(3-fluorophenyl)ethan-1-one ) lack the hydroxyl group, reducing hydrogen-bonding capacity and boiling points compared to ethanol analogs.

Thermal Stability: Chlorinated ethanol derivatives exhibit high boiling points (>300°C), as seen in 2,2-dichloro-1-(2-chlorophenyl)ethanol . The ethoxy group in the target compound may further elevate thermal stability due to increased molecular rigidity.

Biological Activity

Overview

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol, with the molecular formula C10H11Cl2F O2 and CAS number 2734775-85-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

- Molecular Weight : 253.09 g/mol

- IUPAC Name : 2,2-dichloro-1-(3-ethoxy-4-fluorophenyl)ethan-1-ol

- Purity : 95%

The compound features a dichloro substitution pattern and an ethoxy group on a fluorinated phenyl ring, which may influence its biological interactions and therapeutic potential.

The precise mechanism of action for this compound is not fully elucidated in the literature. However, similar compounds have been studied for their interactions with various biological targets including:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of phospholipase A2 and other enzymes involved in inflammatory pathways .

- Receptor Modulation : The fluorinated phenyl moiety has been associated with increased potency in modulating serotonin receptors, particularly 5-HT uptake inhibition .

Pharmacological Studies

Recent studies have explored the biological evaluation of structurally related compounds. For instance:

- Antitumor Activity : Some derivatives exhibit significant antitumor properties by interfering with cellular signaling pathways. The presence of halogen atoms (like chlorine and fluorine) often enhances the lipophilicity and metabolic stability of these compounds .

- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders or anxiety .

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol | Structure | Antitumor |

| 1-(3-fluorophenyl)ethanol | Structure | Neuroactive |

Q & A

Q. What are the standard synthetic routes for 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example, halogenated intermediates like 3-ethoxy-4-fluorobenzaldehyde can undergo Friedel-Crafts acylation or ketone reduction, followed by dichlorination using reagents such as PCl₅ or SOCl₂ in anhydrous conditions . Optimization involves controlling stoichiometry, solvent polarity (e.g., ethanol or dichloromethane), and temperature. Recrystallization from ethanol improves purity . Kinetic studies using HPLC or NMR can monitor reaction progress.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) identifies substituents (e.g., ethoxy, fluorophenyl groups) and stereochemistry. IR confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and C–Cl bonds (~550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. SHELXL refines structures, handling anisotropic displacement parameters and twinning . WinGX software assists in data processing and visualization .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement, twinning) be resolved during structural refinement?

Data contradictions arise from crystal defects or dynamic disorder. SHELXL’s TWIN and BASF commands model twinned data, while PART and EXTI instructions handle partial occupancy . Anisotropic refinement of non-H atoms and hydrogen bonding analysis via PLATON validate intermolecular interactions . For high thermal motion, constraints (e.g., DFIX, SIMU) stabilize refinement convergence .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives of this compound?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO, electrostatic potential) to correlate substituent effects (e.g., fluoro vs. ethoxy groups) with bioactivity . Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes, guided by crystallographic data . QSAR models integrate logP, polar surface area, and steric parameters to prioritize derivatives for synthesis .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Biodegradation : OECD 301 tests measure microbial degradation in aqueous systems. LC-MS identifies metabolites like dechlorinated or hydroxylated products .

- Ecotoxicology : Daphnia magna or algae growth inhibition assays (OECD 202/201) quantify acute toxicity. Persistence studies under UV light simulate photodegradation .

- Green Chemistry : Solvent-free synthesis or biocatalytic routes (e.g., lipase-mediated acylation) reduce hazardous waste .

Q. How do steric and electronic effects of the 3-ethoxy-4-fluorophenyl group influence reactivity in downstream derivatization?

The ethoxy group’s electron-donating nature enhances electrophilic substitution at the para position, while fluorine’s electronegativity directs meta/ortho reactivity. Steric hindrance from the dichloroethanol moiety limits nucleophilic attack at the β-carbon. Competitive pathways (e.g., SN1 vs. SN2) are probed via kinetic isotope effects (KIE) or Hammett plots .

Methodological Notes

- Data Reproducibility : Always cross-validate crystallographic results with independent datasets (e.g., CCDC entries) and verify hydrogen bonding via Mercury .

- Contradictory Observations : Conflicting NMR signals may arise from rotamers; variable-temperature NMR (VT-NMR) or NOESY resolves dynamic stereochemistry .

- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and synchrotron XRD improve accuracy for low-abundance derivatives or weakly diffracting crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.